molecular formula C21H28O2 B7943226 norgestrel

norgestrel

Cat. No.: B7943226
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-XZCODKSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norgestrel is a synthetic progestin commonly used alone or in combination with an estrogen for contraception. this compound suppresses the secretion of luteinizing and follicle-stimulating hormones (LH and FSH), thickens cervical mucus, and slows the transit of ova through the fallopian tubes. This agent also exhibits antiproliferative activity in endometrial tissue and may exhibit chemopreventive and antineoplastic activities in endometrial carcinoma. (NCI04)
A synthetic progestational agent with actions similar to those of PROGESTERONE. This racemic or (+-)-form has about half the potency of the levo form (LEVOthis compound). This compound is used as a contraceptive, ovulation inhibitor, and for the control of menstrual disorders and endometriosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17-,18-,19+,20+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-XZCODKSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.73 mg/L, temp not stated.
Details Pinsuwan S et al; Chemosphere 35: 2503-13 (1997)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, Crystals from diethyl ether-hexane

CAS No.

6533-00-2
Record name Norgestrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

205-207 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Synthesis and Derivatization of Norgestrel

Historical Perspectives on Norgestrel (B7790687) Synthesis

The synthesis and testing of this compound occurred between 1960 and 1965 through a collaboration involving Wyeth, USA, and Schering, Berlin. researchgate.net this compound was discovered by Hughes and colleagues at Wyeth in 1963, arising from structural modifications of norethisterone. wikipedia.org Its introduction for medical use, initially in combination with ethinylestradiol, began in Germany in 1966, followed by the United States in 1968. wikipedia.orgiiab.me Schering AG later separated the racemic mixture, identifying levothis compound (B1675169) as the active isomer. wikipedia.org

The development of this compound and other synthetic progestins in the 1960s, such as lynestrenol (B534155) and ethynodiol (B195179) diacetate, marked a shift in the field of steroid chemistry, moving towards total synthesis from non-steroidal precursors, as opposed to relying solely on modifications of naturally occurring steroids. bioscientifica.com

Total Chemical Synthesis Methodologies

The total chemical synthesis of this compound involves constructing the steroid skeleton from simpler, non-steroidal starting materials. This approach offers advantages in terms of scalability and control over stereochemistry compared to semi-synthesis from natural sources.

One reported total synthesis of (–)-norgestrel begins with m-cresol (B1676322) methyl ether, dimethyl malonate, and (E)-1,4-dibromo-2-butene. researchgate.net A key step in constructing the steroid skeleton involves an intramolecular Diels-Alder reaction of an o-quinodimethane derivative, preceded by the photo-enolization of an appropriate methyl-substituted acetophenone (B1666503) derivative. researchgate.net Chirality can be introduced at an early stage in the synthesis. researchgate.net

Another synthetic scheme is based on earlier work utilizing BCD-tricyclic intermediates. researchgate.net A crucial step in this approach is the condensation of 2-ethyl-cyclopentane-1,3-dione with 2-[2-diethylamino-ethyl]-6-[4-t-butoxy-pentyl]-tetrahydropyran-2-ol. researchgate.net

Ethynylation Reactions in this compound Synthesis

The introduction of the 17α-ethynyl group is a characteristic feature of many potent synthetic progestogens, including this compound. This functional group is typically introduced through ethynylation reactions at the C-17 carbonyl position of a steroid intermediate.

In the synthesis of this compound, the addition of acetylene (B1199291) to a Δ5(10)-4-oxa-17-keto intermediate has been described as a key step, followed by a novel transformation to the final product. researchgate.net Ethynylation of carbonyl compounds with terminal acetylenes can be promoted by reagents such as ZnCl₂ and Et₃N. researchgate.net

An improved alternative preparation of this compound involves the efficient addition of ethynyl (B1212043) cerium chloride to 13-ethyl-3-methoxy-gona-3,5-diene-17-one. researchgate.nettandfonline.com Ethynyl cerium chloride, prepared in situ from ethynyl magnesium bromide or lithium acetylide and anhydrous cerium chloride, demonstrates enhanced nucleophilicity, facilitating addition to hindered carbonyls. tandfonline.com Aqueous HCl hydrolysis of the resulting intermediate enol ether yields this compound in high yields. tandfonline.com

Ethynylation of a methoxydienone (B195248) intermediate can be carried out with an ethynylating agent in the presence of a strong base in an organic solvent. google.com Suitable bases include alkali metal alcoholates of tertiary alcohols, such as potassium tert-butoxide, or organic amines like ethylene (B1197577) diamine or liquid ammonia. google.com Anhydrous conditions and controlled temperatures are preferred for this reaction. google.com

Alternative Synthetic Pathways and Key Intermediates

Besides the total synthesis approaches, this compound can also be synthesized through the modification of related steroid structures, such as norethisterone. smolecule.com This involves selective reactions to introduce the required functional groups and stereochemistry.

Key intermediates in this compound synthesis can include BCD-tricyclic compounds researchgate.net or 13-ethyl-3-methoxy-gona-3,5-diene-17-one researchgate.nettandfonline.com. The synthesis often involves a sequence of reactions including cyclization, functional group transformations, and the precise introduction of stereocenters. Another approach involves the stereoselective reduction of methyl or ethyl secodiones to the 13(R),17(S)-hydroxyketone as a key step in the total synthesis from nonsteroidal starting materials based on the Torgov synthesis. researchgate.net

The examination of intermediates in this compound synthesis can be performed using analytical techniques such as high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC). google.com

Enantioselective Synthesis and Stereochemical Considerations

This compound exists as a racemic mixture of two enantiomers, levothis compound ((–)-norgestrel) and dextrothis compound ((+)-norgestrel). nih.govlookchem.com Only the levorotatory enantiomer, levothis compound, is biologically active. nih.gov Therefore, enantioselective synthesis or the resolution of the racemic mixture is crucial for obtaining the pharmacologically active compound.

Stereochemical control is paramount throughout the synthesis of this compound, particularly at chiral centers such as C-13 and C-17. The introduction of the 13-ethyl group, instead of the naturally occurring methyl group, influences the stereochemical outcome of certain reactions, such as the reduction of keto-lactones. bioscientifica.comresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer directly. Approaches to enantioselective synthesis of steroids, including d-norgestrel, from prochiral precursors have been explored. google.com Microbiological asymmetric reduction of steroid intermediates has also been investigated as a method to obtain optically active compounds that can serve as intermediates for d-norgestrel synthesis. sciengine.com Chiral reagents, such as (S)-(–)-proline, have been used to induce enantioselectivity in cyclization reactions of symmetrical triketone intermediates. sciengine.com

Another strategy to achieve enantioselectivity in constructing the steroid skeleton involves Diels-Alder reactions. Chiral amidinium ions have been shown to induce enantioselectivity in Diels-Alder reactions that form the steroid skeleton of this compound. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an active area of research aimed at developing compounds with modified pharmacological properties, improved potency, or altered pharmacokinetic profiles. This compound itself is considered a 19-nortestosterone derivative within the gonane (B1236691) family of steroids. smolecule.comtandfonline.com

Derivatives such as 8(14)-Dehydro this compound, featuring a double bond at the 8(14) position, have been synthesized. The synthesis of such derivatives can involve hydroxylation, ethynylation, and dehydrogenation steps.

Other modifications include the synthesis of oxime derivatives at position 3, such as norgestimate (B1679921), which is an acetylated progestin derivative of this compound. tandfonline.comguidetopharmacology.org Norgestimate is converted in vivo to norelgestromin, a primary active metabolite. guidetopharmacology.org The synthesis of steroid compounds with an oxime group at position 3 can lead to isomeric mixtures of E/Z oximes. google.com

Preparation of this compound Esters for Modified Release Research

Esterification of the 17β-hydroxyl group of this compound and levothis compound is a common strategy to create prodrugs with modified release characteristics, particularly for long-acting contraceptive formulations. deakin.edu.auwikipedia.org

Esters of levothis compound, such as levothis compound cyclopropylcarboxylate, have been synthesized and studied for potential use as injectable hormonal contraceptives. wikipedia.org Analogues like levothis compound cyclobutylcarboxylate and levothis compound butanoate have also been explored. wikipedia.org

Aliphatic, alicyclic, and arylcarboxylic esters of norethisterone and levothis compound can be prepared in a one-step synthesis with high yields using trifluoroacetic anhydride. nih.gov This method provides a route to various ester derivatives for research into modified release properties.

Data Table: Comparison of this compound and its Enantiomers

CompoundStructure FeaturesOptical ActivityBiological Activity
This compoundRacemic mixture(±)Contains active isomer nih.gov
Levothis compound13β-ethyl, 17α-ethynyl wikipedia.org(–)Biologically Active nih.gov
Dextrothis compound13α-ethyl, 17α-ethynyl (implied)(+)Largely Inactive nih.gov

Data Table: Examples of this compound Derivatives

Derivative NameKey Structural Modification
8(14)-Dehydro this compoundDouble bond at 8(14) position
Norgestimate17-acetate, 3-oxime tandfonline.comguidetopharmacology.org
Levothis compound estersEster at 17β-hydroxyl group wikipedia.orgnih.gov

Design and Synthesis of Novel this compound-Related Heterocycles

The synthesis of novel heterocyclic compounds related to this compound is an area of research. Steroidal spiro derivatives incorporating heterocyclic moieties have been synthesized. One approach involves using a thiosemicarbazone derivative as a starting material, which undergoes condensation to form a Schiff base, followed by reaction with thioglycolic acid to yield an intermediate that can be treated with concentrated sulfuric acid. nih.gov Another methodology involves a one-pot Pd-catalyzed cyclocarbonylation of alkynols derived from steroids like levothis compound, resulting in spiro-γ-lactones. nih.gov Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has also been utilized in the design and synthesis of novel 1,2,3-triazole levothis compound derivatives. researchgate.net This reaction forms 1,2,3-triazoles and is considered a reliable method for creating important medicinal frameworks. researchgate.net Novel thiazole (B1198619) and pyrazole (B372694) derivatives have also been synthesized from thiourea (B124793) derivatives of D-(-) this compound. astate.edu

Synthesis of Labeled this compound for Mechanistic Studies

Labeled this compound is synthesized for use in mechanistic studies, such as investigating its metabolism and distribution. The synthesis of high specific activity tritium-labeled this compound, specifically this compound-[9,11-³H], has been described. osti.gov This synthesis involved developing a practical route to the required substrate for tritium (B154650) incorporation, 18-methyl-[Δ]⁹⁽¹¹⁾-estradiol-3-methyl ether, starting from this compound itself. osti.gov Following reduction with carrier-free tritium gas, microscale conditions were used to convert the labeled intermediate back to this compound-[9,11-³H]. osti.gov Studies examining the effects of d-norgestrel on lipid metabolism in rats have utilized labeled apolipoprotein-B to study VLDL and LDL turnover kinetics. uwo.ca

Impurity Profiling and Control in this compound Synthesis

Impurity profiling is crucial in pharmaceutical synthesis to ensure the quality, efficacy, and safety of the final product. ijcrt.org Impurities in drug substances can originate from the manufacturing process, including starting materials, intermediates, by-products, reagents, solvents, catalysts, and degradation products. ijcrt.org

In the synthesis of this compound, specific impurities have been identified and characterized. One such impurity is 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol, which is an apolar impurity that can arise from the acid-catalyzed dehydration of an overethinylated side product during the ethinylation step. researchgate.netnih.gov Another impurity, 17α-ethinyl-13-ethyl-4-gonene-17-ol, can originate from a side product of the Birch reduction step in this compound synthesis. researchgate.net

Analytical techniques play a vital role in detecting and quantifying these impurities. Thin-layer densitometry and high-performance liquid chromatography (HPLC) have been used to determine impurities like 3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-ol. researchgate.net While this impurity might overlap with others in some TLC systems, it can be separated and quantified using more selective TLC systems and gas chromatography (GC). researchgate.net Combined techniques such as chromatographic retention, UV, and NMR methods are employed for the elucidation of this compound impurities, with NMR being used for final proof through signal assignment. researchgate.net LC-MS, LC-MS/MS, LC-UV, GC-MS, and CE-MS are advanced analytical techniques that provide information for impurity profiling, from identification to structural elucidation of unknown compounds. iajps.com

Controlling impurities involves careful attention to each step in the synthesis process to minimize the quantity of unreacted starting materials and the formation of by-products. ijcrt.org The impurity profile of a drug substance can be considered a fingerprint, indicating the manufacturing batch and the consistent levels of impurities. ijcrt.org Regulatory guidelines, such as ICH guidelines Q3A, address impurities in new drug substances and classify them into organic, inorganic, and organic volatile impurities. ijcrt.orgconicet.gov.ar

Identified Impurities and Detection Techniques

Impurity NameOriginDetection Techniques
3,17α-diethinyl-13-ethyl-3,5-gonadiene-17-olEthinylation step (acid-catalyzed dehydration)TLC, HPLC, GC, UV, NMR, LC-MS, GC-MS ijcrt.orgresearchgate.netnih.goviajps.com
17α-ethinyl-13-ethyl-4-gonene-17-olBirch reduction stepTLC, GC, UV, NMR, LC-MS, GC-MS researchgate.netiajps.com

Note: This table is a representation based on the provided text snippets and may not be exhaustive of all known this compound impurities or detection methods.

Structural Characterization and Computational Studies of Norgestrel

Advanced Spectroscopic Techniques for Norgestrel (B7790687) Characterization

Spectroscopic methods play a vital role in elucidating the structure and identifying the functional groups present in organic compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly used. physicsandmathstutor.comlibretexts.org

NMR Spectroscopy: 1H NMR spectroscopy is extensively used for the characterization of organic compounds, providing information about the hydrogen atoms within the molecule, their chemical environment, and connectivity. libretexts.org This technique helps in confirming the structural integrity and identifying specific proton signals corresponding to different parts of the this compound molecule. PubChem provides access to 1H NMR spectra for levothis compound (B1675169). nih.gov

IR Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers. physicsandmathstutor.com Characteristic peaks in the IR spectrum of this compound correspond to vibrations of its key functional groups, such as the carbonyl group (C=O) and the hydroxyl group (O-H). IR spectra can also serve as a "fingerprint" for identifying a specific molecule. physicsandmathstutor.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its fragmentation pattern, which can help in confirming the molecular formula and structural subunits. physicsandmathstutor.com The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound (C21H28O2), which is approximately 312.45 g/mol . wikipedia.orglipidmaps.orgfishersci.com Analysis of fragment ions provides further structural information.

Spectroscopic data for this compound and its enantiomers are available in various spectral databases. spectrabase.com

X-ray Crystallography of this compound and its Stereoisomers

X-ray crystallography is a powerful technique that provides the precise three-dimensional atomic arrangement of a molecule in its crystalline state. veranova.comthepharmajournal.com This method is essential for determining the absolute configuration of chiral centers and understanding the solid-state properties and intermolecular interactions.

Data from X-ray crystallography studies are often deposited in public databases like the Protein Data Bank (PDB), where the 3D coordinates and related information are accessible for further analysis. The crystal structure of the N-terminal LG-domain of Sex Hormone-Binding Globulin (SHBG) in complex with this compound (racemic mixture) has also been determined by X-ray diffraction. nih.govpdbj.org

Molecular Modeling and Theoretical Chemistry Approaches for this compound

Computational chemistry and molecular modeling techniques provide valuable insights into the electronic structure, reactivity, and interactions of molecules at a theoretical level. kallipos.gr These methods complement experimental data and can be used to predict properties and explore molecular behavior that may be difficult to study experimentally.

Density Functional Theory (DFT) is a widely used quantum-mechanical method in computational chemistry that allows for the calculation of various molecular properties, including structure, energy, and electronic transitions. synopsys.commdpi.com DFT calculations can be applied to study the conformational preferences of this compound and its enantiomers, their electronic distribution, and their interactions with biological targets. researchgate.netresearchgate.net

Molecular modeling, including techniques like molecular docking and molecular dynamics simulations, is employed to study the binding interactions of this compound and levothis compound with proteins, such as the progesterone (B1679170) receptor and sex hormone-binding globulin. researchgate.netresearchgate.net These studies can predict binding affinities, identify key interaction sites, and provide a deeper understanding of the molecular basis of their biological activity. researchgate.netresearchgate.net For example, molecular docking studies have explored the binding of levothis compound to model transport proteins and its interactions in ternary systems. researchgate.net

Computational approaches, such as DFT-based modeling, are increasingly used in chemical synthesis and drug design to predict reaction outcomes and optimize processes. researchoutreach.org These methods can provide a more efficient approach compared to traditional trial-and-error methods.

Molecular Pharmacology and Receptor Biology of Norgestrel

Progesterone (B1679170) Receptor Agonism and Binding Affinity Studies

Norgestrel (B7790687) functions as a potent agonist of the progesterone receptor (PR), which is the primary biological target of progestogens like endogenous progesterone. wikipedia.orgmedkoo.com Levothis compound (B1675169), the active enantiomer, binds with high affinity to the human progesterone receptor. medkoo.com Studies have demonstrated that the relative binding affinity (RBA) of levothis compound for the progesterone receptor is significantly higher than that of natural progesterone. pharmgkb.orgrndsystems.com For instance, in vitro relative binding assays have shown that the affinity of levothis compound for human progesterone receptors is approximately 323% that of progesterone. pharmgkb.org Another study using rabbit uterine cytosol indicated that levothis compound had a binding affinity in the same order of magnitude as levothis compound-17-acetate and higher than norgestimate (B1679921) and its 17-deacetylated metabolite, which were similar to progesterone. nih.govnih.gov The high binding affinity and agonistic activity at the PR are central to this compound's progestational effects, including the suppression of ovulation by inhibiting the pre-ovulatory luteinizing hormone (LH) surge and altering the endometrium. nih.govdrugbank.com

Here is a table summarizing relative binding affinities of levothis compound to different steroid receptors:

ReceptorRelative Binding Affinity (% of Natural Ligand)Natural LigandSource
Progesterone Receptor323%Progesterone pharmgkb.org
Androgen Receptor58%Testosterone pharmgkb.org
Mineralocorticoid Receptor17%Aldosterone pharmgkb.org
Glucocorticoid Receptor7.5%Cortisol pharmgkb.org
Estrogen Receptor<0.02%Estradiol (B170435) pharmgkb.org

Note: Data primarily reflects the activity of levothis compound, the active enantiomer of this compound.

Estrogen Receptor Modulation and Cross-Reactivity

This compound and its active form, levothis compound, demonstrate minimal to no significant binding or agonistic activity at the estrogen receptors (ER). wikipedia.orgmedkoo.com Studies show a very low relative binding affinity for the estrogen receptor, reported as less than 0.02% that of estradiol. pharmgkb.org While some progestins, particularly those derived from 19-nortestosterone like levothis compound, have been shown to bind to human ERα in vitro and act as ERα agonists for transactivation and transrepression, their affinity for ERα is considerably lower than for PR or AR. nih.govresearchgate.net Given the relative potencies and typical serum concentrations compared to estradiol, it is considered unlikely that these progestins would significantly compete with estradiol for ERα binding in target tissues in vivo. nih.gov Despite the low direct interaction, progestins like levothis compound can indirectly influence estrogenic effects by modifying the availability or stability of the estrogen receptor complex or by interacting with the progestin receptor, which can in turn affect estrogen receptor signaling. nih.gov Intrauterine release of levothis compound has been shown to inhibit certain cellular responses to estrogen in the endometrium despite the presence of endogenous estrogen and estrogen receptors, suggesting complex interactions beyond simple competitive binding. oup.com

Interaction with Other Steroid Hormone Receptors

Beyond the progesterone and androgen receptors, this compound (levothis compound) has been shown to interact with other steroid hormone receptors, albeit with lower affinities. Studies indicate binding to the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). medkoo.compharmgkb.org The relative binding affinity for the mineralocorticoid receptor is reported as approximately 17% that of aldosterone, and for the glucocorticoid receptor, it is around 7.5% that of cortisol. pharmgkb.org These interactions are generally considered negligible at typical therapeutic concentrations compared to the potent activity at the progesterone receptor. medkoo.com The cross-reactivity with multiple steroid receptors is not uncommon among synthetic progestins, as these receptors share structural homology. researchgate.netnih.gov

Structure-Activity Relationships Governing Receptor Selectivity

The distinct pharmacological profile of this compound, particularly its high affinity for the progesterone receptor and moderate affinity for the androgen receptor, is directly related to its chemical structure. This compound is a synthetic estrane (B1239764) steroid, specifically a 13-ethyl-17α-ethynyl-19-nortestosterone derivative. wikipedia.org The presence of the 17α-ethynyl group and the 13-ethyl group on the steroid core significantly influences its binding characteristics and receptor selectivity. wikipedia.orgoup.com Compared to natural progesterone, which has a pregnane (B1235032) structure, the modifications in the 19-nortestosterone series, such as the absence of the C19 methyl group and the addition of the 17α-ethynyl group, alter the molecule's interaction with different steroid receptors. The 13-ethyl substitution, characteristic of the gonane (B1236691) progestins like this compound and levothis compound, further contributes to their specific binding profile, including their affinity for the androgen receptor. wikipedia.orgoup.com Studies on structure-activity relationships have utilized computational methods and in vitro bioassays to correlate specific structural features with receptor binding affinities and biological activities, highlighting how modifications to the steroid skeleton and substituents influence the selectivity for PR over AR and other steroid receptors. researchgate.netunicamp.br The racemic nature of this compound, with only the levorotary enantiomer (levothis compound) being biologically active, underscores the importance of stereochemistry in receptor interaction and biological potency. nih.govwikipedia.org

Cellular and Subcellular Mechanisms of Norgestrel Action

Intracellular Signaling Pathways Mediated by Norgestrel (B7790687)

This compound has been shown to activate or modulate several key intracellular signaling pathways. These pathways play critical roles in cell survival, proliferation, and response to stress.

Basic Fibroblast Growth Factor (bFGF) Upregulation and Signaling Cascades

This compound has been observed to induce the upregulation of basic fibroblast growth factor (bFGF) nih.govnih.gov. This neurotrophic factor is crucial for cell survival and has been implicated in the protective effects of this compound in models of retinal degeneration nih.govnih.gov. Studies using photoreceptor-like cells have shown that this compound treatment leads to an increase in bFGF expression nih.gov. This upregulation is considered a crucial step in this compound-mediated protection nih.gov. The signaling cascades downstream of bFGF are also influenced by this compound activity.

Protein Kinase A (PKA) and Glycogen Synthase Kinase 3β (GSK3β) Modulation

Research indicates that this compound can modulate the activity of Protein Kinase A (PKA) and Glycogen Synthase Kinase 3β (GSK3β) nih.govresearchgate.netdroracle.ai. This compound's effects on GSK3β appear to be dependent on PKA pathway activation nih.govresearchgate.net. Specifically, this compound has been shown to initiate a bFGF-dependent inactivation of GSK3β through phosphorylation at serine 9 nih.gov. Inhibition of both PKA and GSK3β pathways has been shown to prevent this compound-mediated neuroprotection in vitro, highlighting their importance in its protective efficacy nih.govresearchgate.net. GSK3β is a constitutively active enzyme whose activity is regulated by inhibitory phosphorylation at Ser9 nih.gov.

ErbB2 and ERK1/2 Pathway Activation

This compound administration has been linked to increased activation of ErbB2 and the extracellular signal-related kinase 1 and 2 (ERK1/2) pathway arvojournals.org. ErbB2 is a receptor tyrosine kinase involved in cell survival and proliferation, and its activation can lead to downstream activation of ERK1/2 arvojournals.org. Studies in mouse models have shown significantly increased levels of activated ErbB2 in this compound-treated retinas compared to untreated controls arvojournals.org. Western blot analysis confirmed increased levels of phosphorylated ERK1 and pERK2 with this compound treatment arvojournals.org. This activation of ERK1/2 signaling has been observed in Müller glia cells arvojournals.org. The ERK1/2 pathway is a canonical signaling cascade initiated by activated ErbB receptors and is linked to cellular phenotypes like cell cycle progression and proliferation uni-muenchen.de.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling and Oxidative Stress Response

This compound has been demonstrated to modulate Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling, contributing to an antioxidant response ucc.ienih.govnih.gov. Nrf2 is a key transcription factor that regulates cellular responses against oxidative stress mdpi.com. This compound treatment increases the expression and activation of Nrf2, partly through phosphorylation on serine 40 nih.govnih.gov. This leads to the nuclear translocation of Nrf2 and increased levels of its target antioxidant protein, superoxide (B77818) dismutase 2 (SOD2) nih.govnih.gov. By modulating Nrf2 signaling, this compound helps protect cells from oxidative damage ucc.ienih.gov. Under basal conditions, Nrf2 is kept in the cytoplasm by KEAP1, which targets it for degradation; however, upon oxidative stress, KEAP1 undergoes conformational changes, allowing Nrf2 to translocate to the nucleus and activate antioxidant genes mdpi.com.

Cytosolic Calcium Dynamics and Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) Activation

This compound has been shown to induce an increase in cytosolic calcium concentration nih.govresearchgate.netresearchgate.net. This increase in intracellular calcium is critical to this compound's protective efficacy nih.gov. Studies using photoreceptor-like cells have demonstrated that this compound induces a rise in cytosolic calcium that is dependent on Progesterone Receptor Membrane Component 1 (PGRMC1) nih.govresearchgate.net. PGRMC1 is a membrane protein that has been implicated in mediating rapid, non-classical progesterone signaling mdpi.comkarger.com. The this compound-induced calcium influx appears to primarily utilize calcium from extracellular sources, as blocking L-type calcium channels prevents this influx nih.gov. Furthermore, PGRMC1 activation is necessary for this compound-induced bFGF upregulation, suggesting a pathway where this compound activates PGRMC1, which in turn drives bFGF upregulation and subsequent calcium influx nih.govresearchgate.net.

Here is a summary of the intracellular signaling pathways modulated by this compound:

Signaling PathwayKey Modulations/EffectsDownstream ConsequencesResearch Context
Basic Fibroblast Growth Factor (bFGF) SignalingUpregulation of bFGF expression. nih.govnih.govPromotes cell survival and neuroprotection. nih.govnih.govRetinal degeneration models, photoreceptor cells.
Protein Kinase A (PKA) ModulationActivation of PKA pathway. nih.govresearchgate.netInvolved in GSK3β inactivation and neuroprotection. nih.govresearchgate.netPhotoreceptor cells.
Glycogen Synthase Kinase 3β (GSK3β) ModulationInactivation via phosphorylation at serine 9 (bFGF- and PKA-dependent). nih.govContributes to neuroprotection. nih.govresearchgate.netPhotoreceptor cells.
ErbB2 ActivationIncreased activation levels. arvojournals.orgLeads to downstream ERK1/2 activation. arvojournals.orgRetinal tissue.
ERK1/2 Pathway ActivationIncreased phosphorylation of ERK1 and ERK2. arvojournals.orgInvolved in cell survival and proliferation. arvojournals.orguni-muenchen.deRetinal tissue, Müller glia.
Nrf2 SignalingIncreased expression and activation (phosphorylation at serine 40). nih.govnih.govUpregulation of antioxidant enzymes (e.g., SOD2). nih.govnih.govOxidative stress response, photoreceptor cells.
Cytosolic Calcium DynamicsInduction of increased cytosolic calcium influx. nih.govresearchgate.netresearchgate.netCritical for protective efficacy. nih.govPhotoreceptor cells.
Progesterone Receptor Membrane Component 1 (PGRMC1)Activation by this compound binding. nih.govresearchgate.netDrives bFGF upregulation and calcium influx. nih.govresearchgate.netPhotoreceptor cells.

Regulation of Gene Expression and Transcriptional Profiles

This compound influences gene expression and transcriptional profiles, contributing to its long-term effects. While the classical mechanism involves binding to nuclear progesterone receptors and influencing gene transcription via progesterone response elements (PREs) nih.govresearchgate.net, this compound's effects on gene expression can also be mediated through the modulation of signaling pathways that ultimately impact transcription factors.

For instance, the activation of Nrf2 by this compound leads to the upregulation of antioxidant and cytoprotective genes by binding to antioxidant response elements (AREs) in the promoter regions of these genes nih.govnih.govmdpi.com. This is a significant mechanism by which this compound exerts its antioxidant effects ucc.ienih.gov.

Furthermore, studies on the effects of this compound and other progestins on various cell types, including those in the reproductive and thyroid systems, have shown alterations in the transcriptional expression profiles of numerous genes researchgate.netnih.govnih.gov. These include genes related to sex differentiation, steroidogenesis, and the hypothalamic-pituitary-gonadal (HPG) axis researchgate.netnih.govnih.gov. For example, exposure to this compound has been shown to upregulate or downregulate genes such as fshb, lhb, pgr, esr1, ar, cyp11a1, cyp17, cyp19a1a, and hsd17b3 in a species- and sex-dependent manner researchgate.netnih.govnih.gov. These changes in gene expression contribute to the observed physiological effects of this compound.

The modulation of signaling pathways like ErbB2/ERK1/2 also has downstream effects on gene expression, as ERK1/2 can phosphorylate and activate transcription factors uni-muenchen.de. Similarly, the PKA and GSK3β pathways can influence the activity of transcription factors and thus alter gene expression nih.govresearchgate.net.

The interaction of this compound with PGRMC1 may also lead to changes in gene expression, potentially through mechanisms involving the translocation of PGRMC1 to the nucleus or its interaction with other transcription factors or co-regulators researchgate.net.

Here is a table summarizing some genes whose expression is affected by this compound:

Gene NameSymbolEffect of this compound Exposure (Example Context)Reference
Superoxide Dismutase 2SOD2Increased expression (photoreceptor cells) nih.govnih.gov
Follicle Stimulating Hormone, beta polypeptidefshbUp-regulation (zebrafish brain, females) nih.gov
Luteinizing Hormone, beta polypeptidelhbUp-regulation (zebrafish brain, females) nih.gov
Progesterone receptorpgrUp-regulation (zebrafish brain, females; gonads) researchgate.netnih.gov
Estrogen receptor 1esr1Up-regulation (zebrafish brain, females) nih.gov
Androgen receptorarUp-regulation (zebrafish brain, females; gonads), Down-regulation (zebrafish testes) researchgate.netnih.gov
Cytochrome P450, family 11, subfamily a, polypeptide 1cyp11a1Down-regulation (zebrafish testes) nih.gov
Cytochrome P450, family 17, subfamily a, polypeptide 1cyp17Down-regulation (zebrafish testes) researchgate.net
Cytochrome P450, family 19, subfamily a, polypeptide 1acyp19a1aDown-regulation (zebrafish testes), Up-regulation (zebrafish ovaries) researchgate.net
Hydroxysteroid 17-beta dehydrogenase type 3hsd17b3Up-regulation (zebrafish gonads) researchgate.net

Impact on Neurotransmitter Ligand-Receptor Signaling Pathways

Neurotransmitters are crucial for communication between neurons, binding to specific receptors at synapses to initiate signaling cascades sci-hub.se. These receptors are broadly classified into two major families: ligand-gated ion channels (ionotropic receptors) and G protein-coupled receptors (GPCRs) (metabotropic receptors) sci-hub.selibretexts.org. While ionotropic receptors directly open ion channels upon ligand binding, GPCRs initiate intracellular signaling through the activation of G proteins sci-hub.selibretexts.org.

Steroid hormones, including progestins, can influence neurotransmitter systems and associated signaling pathways bioscientifica.comnih.gov. Progesterone and its metabolites can interact with both classical intracellular steroid receptors and nonclassical receptors, such as the gamma-aminobutyric acid type A (GABA-A) receptor bioscientifica.combioscientifica.com. Progestins, structurally related to progesterone, can also interact with various steroid receptors, including androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with varying affinities depending on their chemical structure bioscientifica.combioscientifica.com. These interactions can lead to agonistic, antagonistic, or no effect, influenced by co-activators or co-repressors involved in receptor interaction bioscientifica.com.

While direct, detailed research specifically on this compound's comprehensive impact on a wide range of neurotransmitter ligand-receptor signaling pathways was not extensively detailed in the provided search results beyond its interaction with steroid receptors that can influence neural function, the broader context of progestin effects on the brain and neurotransmitter systems suggests potential interactions bioscientifica.comnih.gov. For example, progesterone metabolites can interact with GABA-A receptors, influencing chloride influx bioscientifica.com. Given that this compound is a synthetic progestin, it is plausible that it may indirectly influence neurotransmitter signaling by interacting with steroid receptors present in neural tissues, thereby modulating the expression or activity of components within these pathways bioscientifica.comnih.gov.

Calmodulin and Calmodulin-Dependent Protein Kinase Gene Expression

Calmodulin (CaM) is a ubiquitous calcium-sensor protein that plays a critical role in decoding calcium signals and regulating a wide variety of cellular events nih.govmdpi.com. Upon binding to calcium ions, CaM undergoes a conformational change that allows it to interact with and activate numerous target proteins, including calmodulin-dependent protein kinases (CaMKs) mdpi.com. CaMKs are a family of serine/threonine kinases that mediate many of the downstream effects of calcium signaling, influencing processes such as gene expression, neuronal plasticity, and cell differentiation mdpi.comnih.gov.

The expression of calmodulin and calmodulin-dependent protein kinases is subject to various levels of regulation, including differential gene transcription and post-transcriptional mechanisms nih.gov. While CaM expression is generally ubiquitous, protein concentrations can vary between cell types, and the expression of specific CaM isoforms can be induced in response to certain stimuli nih.govfrontiersin.org.

Research on the impact of this compound and other progestins on calmodulin and calmodulin-dependent protein kinase gene expression is limited in the provided search results. However, one study indicated that long-term administration of certain progestins, including levothis compound (B1675169), could potentially lead to reduced calmodulin dissociation ahajournals.org. This suggests a potential, albeit indirect, influence on calmodulin activity or availability. The broader context of steroid hormone effects on gene expression and cellular signaling pathways that involve calcium and calmodulin suggests that this compound could potentially modulate the expression of genes encoding calmodulin or CaMKs, or influence their activity through indirect mechanisms bioscientifica.comnih.govnih.gov. Further research is needed to specifically elucidate the direct effects of this compound on the gene expression of calmodulin and calmodulin-dependent protein kinases.

Steroidogenesis Modulation in Preclinical Models

Steroidogenesis is the process by which steroid hormones are synthesized from cholesterol through a series of enzymatic reactions nih.gov. This process is tightly regulated and involves various enzymes, including cytochrome P450 enzymes and hydroxysteroid dehydrogenases nih.govplos.org. Preclinical models, such as cell lines and animal models, are widely used to investigate the effects of various compounds, including progestins like this compound, on steroidogenesis plos.orgoup.comresearchgate.net.

Studies using preclinical models have demonstrated that progestins can modulate steroidogenesis. For example, in a stable porcine granulosa cell line, levothis compound stimulated progesterone synthesis in a time- and dose-dependent manner oup.com. This stimulation may be related to the regulation of steroidogenic enzymes like cytochrome P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD) oup.com. Levothis compound was shown to increase the steady-state levels of P450scc mRNA in these cells oup.com.

Other studies using human adrenocortical carcinoma cell lines have investigated the effects of different progestins, including levothis compound, on the biosynthesis of endogenous adrenal steroids plos.org. These studies indicated that certain progestins could decrease the concentrations of steroids in the glucocorticoid and androgen pathways plos.org. The modulation of steroidogenesis by progestins in these models might involve influencing the activity and/or expression of steroidogenic enzymes such as 3βHSD2 and CYP17A1 plos.org.

Animal models, such as zebrafish, have also been used to assess the effects of this compound on steroidogenesis-related genes bioscientifica.com. Exposure to this compound in zebrafish eleuthero embryos produced alterations in genes related to the production of steroids (e.g., star, cyp19a1a, cyp11b) or their actions (Pgr and Ar) bioscientifica.com. In adult zebrafish, exposure to levothis compound led to alterations in the transcription of genes associated with the hypothalamic-pituitary-gonadal axis and germ cells, including the down-regulation of genes like star, cyp11a1, cyp11b, hsd20b, hsd17b3, and ar in the testes researchgate.net. These transcriptional changes suggest that this compound can exhibit progestogenic and androgenic activities in zebrafish researchgate.net.

The following table summarizes some of the observed effects of this compound and related progestins on steroidogenesis in preclinical models:

Preclinical ModelProgestinObserved Effect on SteroidogenesisRelevant Genes/Enzymes AffectedSource
Porcine Granulosa Cell LineLevothis compoundStimulated progesterone synthesis (time- and dose-dependent)P450scc (mRNA increased), 3β-HSD (suggested) oup.com
Human Adrenocortical Carcinoma CellsLevothis compoundDecreased concentrations of steroids in glucocorticoid and androgen pathways3βHSD2, CYP17A1 (activity/expression potentially influenced) plos.org
Zebrafish Eleuthero EmbryosThis compoundAlterations in genes related to steroid production and actionstar, cyp19a1a, cyp11b, Pgr, Ar bioscientifica.com
Adult Zebrafish TestesThis compoundDown-regulation of steroidogenesis-related genesstar, cyp11a1, cyp11b, hsd20b, hsd17b3, ar researchgate.net

These findings from preclinical models highlight the ability of this compound and related progestins to modulate steroidogenesis by influencing the expression and activity of key enzymes and genes involved in steroid hormone synthesis.

Preclinical Metabolism and Pharmacokinetic Research of Norgestrel

Identification of Metabolic Pathways and Metabolites

Norgestrel (B7790687) undergoes several metabolic transformations, including reduction, hydroxylation, and conjugation. These processes contribute to the clearance of the compound from the body.

Reduction of Δ4-3-Oxo Group

A significant metabolic pathway for this compound involves the reduction of the Δ4-3-oxo group in the A-ring of the steroid structure pharmacompass.comnih.gov. This reduction leads to the formation of tetrahydro-norgestrel metabolites. Specifically, 3α,5β-tetrahydro-levothis compound is a major circulating metabolite pharmacompass.commims.com. Other isomers resulting from ring-A reduction, such as 3β,5β- and 3α,5α-tetrahydro-norgestrel, have also been identified oup.com. In vitro studies with rabbit liver microsomes indicated that the biologically active l-norgestrel is more readily converted to ring-A reduced metabolites compared to d-norgestrel nih.govnih.gov.

Hydroxylation Patterns (e.g., 2α, 1β, 16β)

Hydroxylation is another important metabolic reaction for this compound. Various hydroxylation patterns have been observed in preclinical and in vitro studies. These include hydroxylation at positions 2α, 1β, and 16β pharmacompass.comnih.gov. The 16β-hydroxylation is considered a major metabolic pathway and appears to be stereoselective, primarily occurring with the l-enantiomer (B50610) of this compound nih.govpharmacompass.com. 16α-hydroxylation has also been identified as a minor pathway, showing stereoselectivity towards the d-enantiomer in animal studies nih.govpharmacompass.com. Hydroxylation at the C-6 position has also been noted in in vitro studies using rabbit liver microsomes nih.govnih.gov.

Key Hydroxylated Metabolites:

16β-hydroxythis compound nih.govpharmacompass.comoup.com

16α-hydroxythis compound nih.govpharmacompass.comoup.com

1β-hydroxythis compound oup.comnih.gov

2α-hydroxythis compound oup.comnih.gov

6-hydroxythis compound nih.govnih.gov

16-hydroxytetrahydrothis compound nih.govpharmacompass.com

Conjugation Reactions (Sulfate and Glucuronide Conjugates)

Following phase I metabolism (reduction and hydroxylation), this compound and its metabolites undergo phase II conjugation reactions, primarily forming sulfate (B86663) and glucuronide conjugates nih.govpharmacompass.commims.commims.com. These conjugates are more polar and facilitate excretion from the body, mainly via urine and feces nih.govmims.commims.commims.com. Sulfate conjugates, particularly sulfates of 3β,5β-tetrahydro-levothis compound, are reported to be the major circulating metabolites in the blood pharmacompass.commims.com. Excretion predominantly occurs in the form of glucuronide conjugates nih.govpharmacompass.commims.com. Studies in women administered radiolabeled dl-norgestrel showed that a large proportion of urinary radioactivity was associated with conjugated metabolites, with sulfates and glucuronides being present bioscientifica.comnih.gov. Evidence also suggests the presence of n-acetylglucosaminides in the conjugated fraction in urine oup.com.

Metabolite Conjugates:

Sulfate conjugates of this compound and its metabolites nih.govbioscientifica.compharmacompass.commims.comnih.govmims.com

Glucuronide conjugates of this compound and its metabolites nih.govbioscientifica.compharmacompass.commims.comnih.govmims.com

Possibly n-acetylglucosaminide conjugates oup.com

Enzymatic Biotransformation and Cytochrome P450 Involvement

The enzymatic biotransformation of this compound involves various enzymes, with cytochrome P450 (CYP) enzymes playing a significant role, particularly in oxidative metabolism.

Role of Hepatic CYP3A4 and CYP3A5 Enzymes

Hepatic CYP3A4 and CYP3A5 enzymes are reported to be involved in the metabolism of levothis compound (B1675169), the active enantiomer of this compound pharmacompass.comresearchgate.netscielo.org.co. CYP3A4 is a major hepatic enzyme responsible for the metabolism of a large number of drugs, including steroids researchgate.netnih.govgenecards.org. While CYP3A4 is a primary enzyme involved, other CYP enzymes may also contribute to levothis compound metabolism nih.gov. In vitro studies using recombinant human CYP enzymes have shown that levothis compound clearance is mediated by multiple rhCYPs, including rhCYP3A4 nih.gov.

Impact of Enzyme Inducers and Inhibitors on this compound Metabolism in Preclinical/In Vitro Systems

In preclinical and in vitro systems, the metabolism of this compound can be influenced by enzyme inducers and inhibitors, particularly those affecting CYP3A enzymes. Substances known to induce drug-metabolizing enzymes, specifically CYP3A4, can increase the metabolism of progestogens like this compound nih.govwww.gov.ukgeekymedics.com. Examples of such inducers include certain anticonvulsants (e.g., phenobarbital, phenytoin, carbamazepine) and anti-infectives (e.g., rifampicin, nevirapine) nih.gov. St. John's Wort is also known to induce CYP3A metabolism and may reduce serum levels of this compound nih.govgeekymedics.com.

Conversely, inhibitors of CYP3A metabolism can potentially increase the serum concentration of this compound. Grapefruit juice, for instance, is known to inhibit CYP3A metabolism nih.govdrugs.com. In vitro studies investigating the effect of potential inhibitors on levothis compound metabolism have been conducted. For example, an in vitro study suggested that dolutegravir, an antiretroviral, has the potential to increase the hepatic clearance of levothis compound by inducing both CYP3A and non-CYP3A enzymes nih.govresearchgate.net. The clinical significance of such in vitro findings requires further investigation in clinical studies nih.gov.

It is important to note that while in vitro studies can indicate potential interactions, the in vivo effects can be complex due to the interplay of multiple enzymes and transporters, as well as the racemic nature of this compound and the specific activity of levothis compound fda.gov.

Protein Binding Characteristics in Plasma

Plasma protein binding is a crucial factor influencing the distribution, metabolism, and elimination of a drug. researchgate.netptfarm.pl In preclinical studies, this compound and its active form, levothis compound, have demonstrated high protein binding in plasma.

Studies investigating the binding of racemic this compound to human plasma proteins indicated a greater affinity for plasma compared to human serum albumin, suggesting the presence of specific this compound-binding proteins in plasma. nih.gov One such protein identified with high affinity for this compound was alpha1-acid glycoprotein. nih.gov This binding protein appeared to be distinct from human serum albumin, corticosteroid-binding globulin, and sex-steroid-binding protein, with a molecular weight of approximately 43,000. nih.gov Progesterone (B1679170) was found to compete for this compound binding sites, while other steroids like corticosterone, testosterone, estradiol (B170435), and norethindrone (B1679910) acetate (B1210297) showed less competition. nih.gov

For levothis compound, the biologically active enantiomer, plasma protein binding is approximately 98%. wikipedia.org This binding involves both albumin (around 50%) and sex hormone-binding globulin (SHBG) (around 48%). wikipedia.org The high affinity of levothis compound for SHBG is notable. nih.gov Differences in protein binding between animal species can influence the pharmacokinetics of levothis compound and etonogestrel. tandfonline.comtandfonline.com The presence of SHBG has been suggested in rabbits, dogs, and monkeys, but not in rats and pigs. tandfonline.comtandfonline.com

While specific preclinical animal data on the percentage of this compound bound to plasma proteins was not extensively detailed for racemic this compound in the search results, the data on levothis compound, the active component, provides insight into the likely high protein binding of this compound in preclinical models where SHBG is present.

An interactive table summarizing protein binding characteristics based on available data:

CompoundSpecies (if specified)Protein Binding (%)Primary Binding ProteinsNotes
This compoundHuman PlasmaHigh affinityAlpha1-acid glycoprotein, othersGreater affinity for plasma than albumin; distinct binding protein found. nih.gov
Levothis compoundHuman Plasma~98%Albumin (~50%), SHBG (~48%)High affinity for SHBG. wikipedia.orgnih.gov
Levothis compoundRabbits, Dogs, MonkeysPresence of SHBGSHBGSHBG presence suggested, influencing binding. tandfonline.comtandfonline.com
Levothis compoundRats, PigsAbsence of SHBGAlbumin, othersSHBG not suggested in these species. tandfonline.comtandfonline.com

Elimination and Excretion Pathways in Preclinical Models

The elimination and excretion of this compound and its metabolites have been investigated in preclinical animal models. Elimination is the process by which a drug is removed from the body, primarily through metabolism and excretion. scholarsresearchlibrary.com Excretion involves the removal of the drug or its metabolites from the body, mainly via urine and feces. scholarsresearchlibrary.com

In African Green Monkeys administered a single oral dose of 14C-dl-norgestrel, total 14C excretion in urine was significantly higher (51.4 ± 5.0%) compared to the d-enantiomer (37.5 ± 5.4%), but similar to the l-enantiomer (44.2 ± 8.9%). nih.gov The majority of the urinary radioactivity was in a free fraction (48-62%), with an additional 13-27% released by beta-glucuronidase preparations, indicating glucuronide conjugation. nih.gov Sulfate conjugates were not detected in these monkey studies. nih.gov

Metabolic pathways observed in African Green Monkeys included stereoselective 16beta-hydroxylation (major) and 16alpha-hydroxylation (minor), which were operative with the l-enantiomer but not the d-enantiomer. nih.gov Three metabolites, 16beta-hydroxythis compound, 16alpha-hydroxythis compound, and 16-hydroxytetrahydrothis compound, were detected in the urine of animals dosed with dl- and l-norgestrel. nih.gov Following administration of the d-norgestrel enantiomer, 3alpha, 5beta-tetrahydrothis compound was the major urinary metabolite. nih.gov

An older study in rats using 14C-labelled this compound indicated that most urinary excretion occurred on the first day, with no apparent difference in the rate of excretion or metabolites between oral and intravenous administration. nih.govhres.ca Radioactivity in plasma decreased rapidly within the first few hours. hres.ca

Levothis compound, the active component of this compound, is metabolized in the liver through reduction, hydroxylation, and conjugation (glucuronidation and sulfation). wikipedia.org Oxidation primarily occurs at the C2α and C16β positions, while reduction takes place in the A ring. wikipedia.org Approximately 45% of an oral levothis compound dose and its conjugated or sulfate metabolites are excreted in the urine. drugbank.com Levothis compound metabolites are excreted in roughly equal proportions in urine and feces. medicines.org.uk

An interactive table summarizing elimination and excretion findings in preclinical models:

In Vitro and Animal Model Research Applications of Norgestrel

Neuroprotection Studies in Retinal Degeneration Models

Studies utilizing animal models of retinal degeneration, such as the rd10 mouse model of retinitis pigmentosa (RP), have investigated norgestrel's capacity to protect retinal cells arvojournals.orgnih.gov. RP is characterized by the progressive loss of photoreceptors, initially rods followed by cones, leading to severe vision impairment arvojournals.orgnih.gov.

Photoreceptor Cell Survival and Oxidative Stress Mitigation

This compound (B7790687) has demonstrated significant neuroprotective properties in mouse models of retinal degeneration, promoting the survival of photoreceptor cells, particularly cones arvojournals.orgnih.gov. In the rd10 mouse model, administration of this compound has led to a notable preservation of cone photoreceptor morphology and function arvojournals.orgnih.gov. One study observed up to 28-fold more cone arrestin-positive photoreceptors in this compound-treated mice compared to untreated controls arvojournals.orgnih.gov. This protection extended for at least 50 days in the study, suggesting a long-term neuroprotective effect arvojournals.orgnih.gov.

However, other studies suggest this compound can act as an antioxidant and modulate oxidative stress pathways. In a light-damage model of retinal degeneration, this compound prevented light-induced reactive oxygen species (ROS) production in photoreceptor cells and subsequent cell death nih.govucc.ie. Further investigation indicated that this compound can act via post-translational modulation of the antioxidant transcription factor Nrf2, leading to its phosphorylation and nuclear translocation, and increased levels of its effector protein superoxide (B77818) dismutase 2 (SOD2) nih.govucc.ie. This suggests that this compound's neuroprotective effects may involve the upregulation of antioxidant defenses through the Nrf2 pathway nih.govucc.ie. Additionally, some research indicates that this compound might induce an early, transient burst of pro-survival ROS signaling mediated by basic fibroblast growth factor (bFGF), which is essential for its protective effects in retinal explants ucc.ieresearchgate.net.

Inflammatory Response Modulation (e.g., Microglia/Macrophage Activity, Gliosis)

Neuroinflammation, involving the activation of glial cells like microglia and macroglia (Müller cells), plays a role in the progression of retinal degeneration arvojournals.orgmdpi.comnih.govfrontiersin.org. Studies have investigated this compound's influence on these inflammatory processes.

Research using the rd10 mouse model has shown that this compound can attenuate microglial-driven retinal degeneration and modulate microglial activity nih.govplos.org. This compound has been shown to reduce pro-inflammatory activation of microglia and prevent neuronal cell death induced by rd10 microglia in vitro plos.org. It effectively suppresses the expression of cytokines, chemokines, and danger-associated molecular pattern molecules (DAMPs) in the rd10 retina plos.org. Notably, this compound has been found to significantly upregulate fractalkine-CX3CR1 signaling at the RNA level in the rd10 mouse, a pathway known to protect neurons by regulating retinal microglial activation and migration plos.org. This suggests this compound acts directly on microglia to reduce their pro-inflammatory phenotype plos.org.

Gliosis, characterized by the upregulation of glial fibrillary acidic protein (GFAP) in Müller cells, is another feature of retinal neurodegeneration arvojournals.orgnih.gov. While one study in rd10 mice at P50 indicated that this compound treatment did not affect levels of GFAP or glutamine synthetase, suggesting no impact on macroglia inflammatory processes at this stage arvojournals.org, other research suggests this compound can attenuate Müller cell gliosis nih.gov. This compound's dampening effect on harmful microglial activity is hypothesized to consequently impact gliosis nih.gov. Studies have shown that this compound's neuroprotective effects in the rd10 retina coincide with significant decreases in both microglial activity and Müller cell gliosis nih.gov. In vitro studies using a Müller glial cell line (rMC-1) and isolated microglia demonstrated that rd10 microglia stimulate GFAP production in rMC-1 cells, and this compound attenuates this gliosis through direct actions on both microglia and Müller glia nih.gov. This compound is thought to reduce the release of harmful stimuli from microglia, such as interferon-γ, which can signal to Müller glia and stimulate gliosis nih.gov. It may also directly target Müller cell gliosis by limiting the availability of pSTAT3, a transcription factor for GFAP nih.gov.

The following table summarizes some key findings regarding this compound's effects on photoreceptor survival, oxidative stress, and inflammation in retinal degeneration models:

Endocrine Disruption Research in Aquatic Organisms

This compound, as a synthetic progestin, has been identified as an endocrine-disrupting compound in aquatic ecosystems nih.govresearchgate.net. Its presence in wastewater and surface water, even at low nanogram per liter (ng/L) concentrations, has raised concerns regarding its potential effects on aquatic organisms nih.govresearchgate.net.

Effects on Hypothalamic-Pituitary-Gonadal (HPG) Axis

The hypothalamic-pituitary-gonadal (HPG) axis is a crucial regulatory pathway for reproduction in fish and other vertebrates ideacon.co.jpmdpi.complos.org. Studies have shown that this compound can interfere with the normal functioning of the HPG axis in aquatic organisms nih.govnih.govresearchgate.net.

Research in zebrafish (Danio rerio) exposed to environmentally relevant concentrations of this compound has demonstrated significant effects on the transcriptional expression levels of genes related to the HPG axis nih.govresearchgate.net.

Gonadotropins, such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH), produced by the pituitary gland, play a key role in regulating gonadal steroidogenesis and gametogenesis mdpi.comoup.com. Exposure to this compound has been shown to modulate the expression of genes encoding these hormones.

In adult zebrafish exposed to 69 ng/L this compound for 21 days, there was a significant upregulation of the genes encoding the beta polypeptides of FSH (fshb) and LH (lhb) in the brain nih.gov. This suggests that this compound can influence the pituitary's production of gonadotropins.

Studies on pubertal roach (Rutilus rutilus) exposed to levothis compound (B1675169) (the active enantiomer of this compound) also showed effects on gonadotropin gene expression researchgate.netnih.gov. Exposure to 3124 ng/l levothis compound resulted in a significant upregulation of lhβ mRNA expression and a suppression of fshβ mRNA expression in the pituitary of both male and female roach researchgate.netnih.gov. A lower concentration (312 ng/l) suppressed fshβ mRNA expression in males only researchgate.netnih.gov.

Steroidogenic enzymes in the gonads are responsible for the synthesis of sex hormones, which are essential for reproductive development and function mdpi.com. This compound has been shown to affect the expression of genes encoding these enzymes.

In female zebrafish exposed to 69 ng/L this compound, there was a significant upregulation of hydroxysteroid 20-beta dehydrogenase (hsd20b) and hydroxysteroid 11-beta dehydrogenase 2 (hsd11b2) genes, and a downregulation of the 11-beta-hydroxylase (cyp11b) gene in the ovaries nih.gov.

Long-term exposure (90 days) of adult zebrafish to 39 ng/L this compound also revealed significant effects on steroidogenic enzyme gene expression nih.gov. In female ovaries, there was a significant upregulation of 3β-hydroxysteroid dehydrogenase (hsd3b) and hsd20b genes nih.gov. In male testes, the hsd11b2 gene was significantly upregulated nih.gov. These alterations were accompanied by decreased egg production and changes in ovarian development stages, as well as reductions in sex hormone levels (E2, 11-KT, and T) in both sexes nih.gov.

The following table summarizes some key findings regarding this compound's effects on the HPG axis, gonadotropin gene expression, and steroidogenic enzyme regulation in aquatic organisms:

Gonadotropin Gene Expression Modulation

Impact on Reproductive Physiology in Model Organisms

Studies in various model organisms have demonstrated the impact of this compound on reproductive physiology. For instance, research in adult zebrafish (Danio rerio) exposed to environmentally relevant concentrations of this compound showed adverse effects on reproduction, including changes in egg production and ovarian histology. researchgate.netebi.ac.uk Exposure to this compound at concentrations of 6, 29, and 69 ng/L for 21 days led to significant alterations in the transcriptional expression profiles along the hypothalamic-pituitary-gonadal (HPG) axis in adult zebrafish. researchgate.netebi.ac.uk Specifically, upregulation of genes such as follicle-stimulating hormone beta polypeptide (fshb), luteinizing hormone beta polypeptide (lhb), progesterone (B1679170) receptor (pgr), estrogen receptor 1 (esr1), and androgen receptor (ar) was observed in the brains of female zebrafish exposed to 69 ng/L this compound. ebi.ac.uk In the ovaries, there was significant upregulation of hydroxysteroid 20-beta dehydrogenase (hsd20b) and hydroxysteroid 11-beta dehydrogenase 2 (hsd11b2) genes, alongside a downregulation of the 11-beta-hydroxylase (cyp11b) gene. ebi.ac.uk

In female mosquitofish (Gambusia affinis) exposed to this compound at concentrations of 3.6, 35.8, and 368.0 ng/L for 42 days, increased frequency of atretic follicular cells in ovaries and impaired mating behaviors in males towards exposed females were observed. researchgate.net Exposure to 377 ng/L this compound for 42 days also affected the liver transcriptome in female mosquitofish, with a significant number of transcripts being differentially expressed. researchgate.netebi.ac.uk

In an in vivo animal model of embryo-tubal transplantation in mice, levothis compound (the active enantiomer of this compound) and progesterone were shown to reduce the ciliary beat frequency in fallopian tubes in a dose-dependent manner, potentially leading to embryo retention in the oviducts. nih.govresearchgate.net This suggests a mechanism by which progestins might influence tubal physiology.

Animal models, particularly non-human primates, are considered valuable for studying contraceptive mechanisms due to similarities in reproductive anatomy and physiology with humans. nih.gov Rodent models, while useful for initial preclinical evaluation and target discovery, have differences in ovarian follicular dynamics and hormonal control of ovulation compared to monovulatory nonhuman primates. nih.gov

Detoxification Mechanisms in Environmental Exposure

Research has investigated the detoxification mechanisms in organisms exposed to this compound in environmental contexts. Studies in the clam Mactra veneriformis exposed to this compound revealed that the compound primarily disturbed the detoxification system and antioxidant defense, among other metabolic pathways. researchgate.net Transcriptomic and metabolomic analyses suggested that oxidative stress induced by this compound could lead to histological damage in the digestive gland of clams. researchgate.net

In rainbow trout liver RTL-W1 cells, exposure to levothis compound (LNG) at 21 °C increased the expression of glutathione (B108866) S-transferase (GST), a key detoxification enzyme. nih.gov LNG also enhanced the expression of catalase (CAT), and both LNG and a mixture containing LNG increased the expression of CYP3A27 and MRP2, genes involved in detoxification pathways. nih.gov These findings suggest that this compound can activate detoxification mechanisms in aquatic organisms upon environmental exposure. nih.gov Glutathione conjugation has been identified as a primary pathway involved in the metabolism of levothis compound. frontiersin.org

Receptor-Mediated Effects in Cellular Bioassays

Cellular bioassays have been utilized to investigate the receptor-mediated effects of this compound. This compound, as a synthetic progestin, primarily exerts its effects by binding to intracellular progesterone receptors (PR). researchgate.netresearchgate.net Studies using cell lines have shown that this compound can cause trans-activation of reporter constructs containing progesterone response elements. iarc.fr

Beyond the progesterone receptor, research has also explored this compound's interaction with other steroid receptors. In cell lines expressing negligible levels of steroid receptors, levothis compound has been shown to bind to the androgen receptor (AR) with similar affinity to progesterone. nih.gov Comparative dose-response analysis indicated that levothis compound can display androgenic activity for transactivation. nih.gov Some studies also suggest that this compound might have estrogenic activity, potentially mediated via the estrogen receptor (ER), as indicated by the stimulation of cell proliferation and trans-activation of reporter constructs containing estrogen response elements in MCF-7 cells. iarc.fr However, other studies in cell lines suggest that levothis compound does not bind estrogen receptor (ER)-beta, and only binds ERalpha among the estrogen receptors tested. nih.gov

Cell-based bioassays, often utilizing reporter gene constructs linked to hormone response elements, are valuable tools for screening compounds for their activity on steroid receptors like the AR. nih.gov These assays can detect and monitor the activity of steroids and other compounds that interact with these receptors. nih.gov

Ovarian Activity Studies in Non-Human Models

Studies in non-human models have provided insights into the effects of this compound on ovarian activity. In chimpanzees, levothis compound implants were observed to prevent pregnancy by directly inhibiting ovulation or inducing luteal phase inadequacy. mdpi.com These effects were noted to last for at least three years. mdpi.com In white-faced saki monkeys, levothis compound completely blocked ovulation for a significant period following implantation. mdpi.com

While studies on ovarian activity in non-human primates are valuable due to their reproductive similarities to humans, rodent models also play a role in preclinical contraceptive testing. nih.gov However, differences in ovarian cycle characteristics and hormonal regulation need to be considered when extrapolating findings from rodents to primates. nih.gov Techniques such as monitoring vaginal cytology in rodents or examining vaginal swabs for blood or sperm in Old World monkeys with menses are used to monitor ovarian cycles in these models. nih.gov Exogenous hormone administration can also be used to synchronize ovarian cycles in ovariectomized macaques for research purposes. nih.gov

Research on the mechanism of action of this compound in non-human models indicates that ovulation inhibition and disturbance of follicular growth are important effects. ebi.ac.uk

Data Table: Effects of this compound on Reproductive Endpoints in Model Organisms

Model OrganismExposure Concentration (Duration)Key Reproductive Effect(s)Relevant Genes/Pathways Affected (if studied)Source Index
Adult Zebrafish6, 29, 69 ng/L (21 days)Changes in egg production, ovarian histologyUpregulation of fshb, lhb, pgr, esr1, ar (brain); Upregulation of hsd20b, hsd11b2, downregulation of cyp11b (ovaries) researchgate.netebi.ac.uk
Female Mosquitofish3.6, 35.8, 368.0 ng/L (42 days)Increased atretic follicular cells, impaired male mating behavior towards exposed femalesLiver transcriptome affected (differential gene expression) researchgate.net
Female Mosquitofish377 ng/L (42 days)Increased fin ray ratioLiver transcriptome affected (differential gene expression, including detoxification pathways) researchgate.netebi.ac.uk
Mice (Oviducts)Dose-dependentReduced ciliary beat frequency, embryo retention in oviductsNot specified in source nih.govresearchgate.net
ChimpanzeesImplant (long-term)Prevention of pregnancy via ovulation inhibition or luteal phase inadequacyNot specified in source mdpi.com
White-faced SakiImplant (long-term)Complete blockage of ovulationNot specified in source mdpi.com

Data Table: Receptor Binding and Activity of Levothis compound (Active Enantiomer) in Cellular Assays

ReceptorBinding Affinity/ActivityNotesSource Index
Progesterone Receptor (PR)Binds, causes trans-activationPrimary mechanism of action researchgate.netresearchgate.netiarc.fr
Androgen Receptor (AR)Binds with similar affinity to P4Displays androgenic activity for transactivation nih.gov
Estrogen Receptor alpha (ERα)BindsCan cause trans-activation of ERE-containing constructs in MCF-7 cells iarc.frnih.gov
Estrogen Receptor beta (ERβ)Does not bindBased on studies in cell lines nih.gov

Advanced Analytical Methodologies for Norgestrel Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating norgestrel (B7790687) from complex matrices and quantifying its presence. These methods leverage the differential partitioning of this compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique widely used for the quantitative determination of this compound, particularly in complex biological and environmental samples where high sensitivity and specificity are required. This method combines the separation power of HPLC with the selective detection capabilities of tandem mass spectrometry.

In HPLC-MS/MS, the HPLC component separates this compound from other compounds in the sample based on its chemical properties and interaction with the stationary phase. The eluent from the HPLC column is then introduced into a mass spectrometer, typically via an interface like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). dss.go.thnih.govresearchgate.net Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion of this compound and monitoring specific product ions, which provides a high degree of selectivity and minimizes interference from matrix components. dss.go.thresearchgate.net

For this compound analysis using HPLC-MS/MS, common approaches involve monitoring specific mass transitions. For instance, a method for simultaneous determination of this compound and progesterone (B1679170) in human serum utilized APCI and monitored the transition of m/z 313 (precursor ion) to m/z 245 (product ion) for this compound. dss.go.thresearchgate.net Another sensitive LC-MS/MS method for quantifying levothis compound (B1675169) (the biologically active enantiomer of this compound) in human plasma employed positive polarity mode monitoring at 313.2-245.2 amu. nih.gov Stable isotope-labeled internal standards are often used for accurate quantification in LC-MS/MS methods. researchgate.netthieme-connect.com

HPLC-MS/MS methods offer high sensitivity, with reported lower limits of quantification (LLOQ) in the picogram per milliliter range, making them suitable for analyzing this compound at very low concentrations in biological fluids or environmental water samples. nih.govresearchgate.netthieme-connect.com These methods are also known for their reliability and robustness, demonstrating good intra- and inter-assay precision and accuracy. researchgate.netresearchgate.netthieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction

Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Solid-Phase Microextraction (SPME), is another valuable technique for the analysis of this compound, particularly for volatile or semi-volatile compounds. SPME is a solventless sample preparation technique that integrates sampling, extraction, and pre-concentration into a single step. frontiersin.orgnih.gov

In this approach, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly immersed or in the headspace) to extract the analytes. frontiersin.orgnih.gov The fiber is then inserted into the GC injector, where thermal desorption releases the analytes into the gas chromatograph. frontiersin.org The GC separates the components based on their boiling points and interaction with the stationary phase in the capillary column. The separated analytes then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation pattern.

GC-MS with SPME has been applied to the determination of endocrine disruptors, including this compound, in water samples. researchgate.net The effectiveness of SPME depends on various parameters such as extraction temperature, time, sample pH, and the choice of fiber coating. frontiersin.orgresearchgate.net For steroids like this compound, which have a pKa > 10, adjusting the sample pH to ensure the compound is predominantly in its neutral form can enhance extraction efficiency. researchgate.net While GC-MS is useful, SPME-GC-MS/MS (tandem mass spectrometry) can offer even greater sensitivity and selectivity for trace analysis of steroids in complex matrices. researchgate.netunam.edu.na

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for qualitative analysis and purity assessment of this compound. It involves separating compounds on a thin layer of stationary phase coated on a plate, typically glass, aluminum, or plastic.

For purity assessment, this compound is spotted onto the TLC plate, and the plate is developed in a suitable mobile phase. Different components, including impurities, will migrate at different rates, resulting in separated spots. amazonaws.com Visualization of the spots can be achieved using UV light (if the compound absorbs UV radiation) or by applying a visualizing reagent. amazonaws.comresearchgate.net Comparing the chromatogram of a this compound sample to that of a reference standard helps in identifying the presence and estimating the levels of impurities.

TLC, including its higher performance version (HPTLC), has been used for the identification and purity control of this compound and other steroids in pharmaceutical preparations. amazonaws.comnih.govrjptonline.orgpillbuys.comresearchgate.net Specific solvent systems are employed as the mobile phase to achieve optimal separation. For example, HPTLC methods for determining levothis compound have utilized solvent systems like hexane-chloroform-methanol or benzene-ethyl acetate-triethylamine. rjptonline.orgpillbuys.comresearchgate.net Densitometric scanning of the developed plates allows for quantitative analysis by measuring the absorbance or fluorescence of the spots. pillbuys.comresearchgate.net TLC is valuable for its ability to analyze multiple samples simultaneously and its suitability for detecting compounds that may not be easily detectable by other methods. amazonaws.comnih.gov

Spectrophotometric Approaches for Structural Elucidation (UV, IR)

Spectrophotometric techniques, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, provide valuable information regarding the structure and identity of this compound.

UV-Vis spectroscopy measures the absorption of UV or visible light by a substance. This compound contains chromophores (functional groups that absorb UV light), allowing for its detection and quantification using UV-Vis spectrophotometry. The maximum UV absorbance for this compound has been reported around 240 nm. uz.ac.zwresearching.cn UV-Vis spectrophotometry can be used for identifying this compound by comparing its spectrum to that of a known standard. nih.govuz.ac.zw It can also be applied for quantitative determination, based on the Beer-Lambert Law, provided there are no significant interferences from other UV-absorbing substances in the sample matrix. uz.ac.zwhumanjournals.com UV spectrophotometric methods have been developed and validated for the estimation of levothis compound in bulk and tablet dosage forms, demonstrating linearity within specific concentration ranges. humanjournals.com

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at characteristic frequencies, producing a unique IR spectrum. By comparing the IR spectrum of a this compound sample to that of a reference standard, the identity of the compound can be confirmed. nih.govuz.ac.zwpharmacophorejournal.com The IR spectrum of this compound will show characteristic stretches corresponding to its specific bonds, such as carbonyl (C=O) and alkyne (C≡C) groups. uz.ac.zw IR spectroscopy is a powerful tool for structural elucidation and confirming the authenticity of this compound samples.

Potentiometric Titration for Purity and Content Determination

Potentiometric titration is an analytical technique used to determine the concentration or purity of a substance by measuring the potential difference between an indicator electrode and a reference electrode as a titrant is added. While less commonly applied for routine quantification compared to chromatographic or spectrophotometric methods, potentiometric titration can be used for assaying the purity and content of this compound, particularly in bulk drug substances. nih.govnih.goveuropa.eu

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie norgestrel’s modulation of microglial activation in retinal degeneration models?

  • Methodological Answer : To investigate this, use in vivo retinal degeneration models (e.g., rd10 mice) and treat cohorts with this compound-supplemented diets. Employ RT-qPCR to quantify changes in M1/M2 microglial markers (e.g., Arg1, iNOS) and fractalkine signaling components (CX3CR1). Include biological and technical replicates (e.g., 6 biological, 3 technical) to ensure statistical rigor. Western blotting can validate protein-level changes (e.g., fractalkine at 100 kDa). Normalize data using housekeeping genes and apply the 2^(-ΔΔCT) method for relative gene expression analysis .

Q. What standardized protocols are recommended for assessing this compound’s pharmacokinetics in experimental systems?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to measure plasma concentrations of this compound and its metabolites (e.g., levothis compound) in animal models. For dose-response studies, administer escalating doses (e.g., 0.03–30 mg/day in rats) and collect serial blood samples. Include control groups receiving vehicle (e.g., DMSO) to account for solvent effects. Reference established protocols for tissue sampling and analyte extraction to ensure reproducibility .

Q. How can researchers design experiments to evaluate this compound’s isomer-specific bioactivity? **

  • Methodological Answer : Synthesize or source enantiomerically pure this compound isomers (levothis compound vs. inactive dextrothis compound). Conduct comparative in vitro assays (e.g., androgen receptor binding) and in vivo pregnancy maintenance tests in rodents. Measure endpoint biomarkers (e.g., prostate/seminal vesicle weight in male rats) to isolate androgenic effects attributable to levothis compound. Validate isomer purity via chiral chromatography .

Advanced Research Questions

Q. How can conflicting data on this compound’s androgenic activity across species be reconciled?

  • Methodological Answer : Perform cross-species comparative studies using standardized dosing (e.g., mg/kg/day) and consistent metabolite monitoring (e.g., levothis compound blood levels). Analyze interspecies differences in hepatic metabolism via in vitro microsomal assays. Use meta-analysis frameworks to aggregate historical data, adjusting for variables like strain-specific receptor expression or experimental design heterogeneity .

Q. What strategies address variability in this compound’s anti-inflammatory effects across retinal degeneration models?

  • Methodological Answer : Systematically compare outcomes in genetically distinct models (e.g., rd10 vs. Crb1-mutant mice) under identical treatment conditions. Control for variables such as treatment onset (postnatal day) and diet composition. Apply multivariate regression to identify confounding factors (e.g., baseline DAMP levels like HMGB1/IL-1α). Use RNA-seq to uncover model-specific transcriptional responses .

Q. How can researchers optimize in vitro systems to study this compound’s neuroprotective signaling pathways?

  • Methodological Answer : Establish serum-starved retinal cell lines (e.g., 661W cells) and treat with this compound (e.g., 20 μM) over time courses (6–24 hrs). Combine phosphoproteomics (e.g., LC-MS/MS) with CRISPR-mediated gene knockout (e.g., CX3CR1) to map signaling cascades. Include controls with pathway inhibitors (e.g., fractalkine-neutralizing antibodies) to validate mechanism specificity .

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values for endpoints like photoreceptor survival. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data (e.g., retinal thickness over time), employ mixed-effects models to account for intra-subject correlations. Power analysis should guide sample sizes to detect clinically relevant effect sizes .

Methodological Best Practices

  • Gene Expression Analysis : Use the 2^(-ΔΔCT) method for RT-qPCR data, ensuring technical replicates (≥3) and normalization to stable reference genes (e.g., Gapdh) .
  • Experimental Reprodubility : Pre-register animal study protocols (e.g., ARRIVE guidelines) and share raw data (e.g., qPCR Ct values, Western blot images) as supplemental materials .
  • Conflict Resolution : Conduct sensitivity analyses to test if contradictory findings persist after adjusting for covariates like metabolite cross-reactivity or batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.